

Technical Support Center: Interpreting Low-Expression Genes in the GSE190119 Dataset

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Compound of Interest

Compound Name: LG190119

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GSE190119 dataset. The focus is on the interpretation and validation of low-expression genes in the context of this study, which examines the transcriptome of *Acinetobacter baumannii* 98-37-09 wild-type versus a YhaK transposon mutant under antibiotic treatment in human serum. [\[1\]](#)

Frequently Asked Questions (FAQs)

Q1: What is the primary context of the GSE190119 dataset?

A1: The GSE190119 dataset contains transcriptome data from a high-throughput sequencing experiment on *Acinetobacter baumannii*. The study compares the gene expression profiles of the wild-type strain to a mutant with a transposon insertion in the yhaK gene. This gene encodes a pirin-like protein. The experiment was conducted in human serum with antibiotic treatment to investigate the role of YhaK in this environment. [\[1\]](#)

Q2: What is the known function of the YhaK protein in *Acinetobacter baumannii*?

A2: The YhaK protein in *A. baumannii* is implicated in modulating the organism's adaptive efflux-mediated resistance (AEMR) to antibiotics. A mutation in the yhaK gene has been shown to result in a loss of this resistance phenotype, which is associated with a reduced capacity for antibiotic efflux. RNA-sequencing studies suggest that YhaK may be necessary for the

expression of multiple efflux-associated systems, including those from the MATE and ABC families of efflux pumps.

Q3: We are seeing very low read counts for some genes in our analysis of the GSE190119 dataset. How should we interpret these?

A3: Low read counts for certain genes in RNA-seq data can be interpreted in several ways:

- **Biologically Low Expression:** The gene is genuinely expressed at a very low level under the experimental conditions. This is common for regulatory genes, transcription factors, and some stress-response genes.
- **Transcriptional Noise:** The low counts may represent stochastic transcriptional events rather than a steady-state expression level.
- **Measurement Noise:** Inherent randomness in the sequencing process can lead to measurement errors, which are more pronounced for genes with low expression.
- **Alignment Issues:** For some genes, reads may not align uniquely, potentially leading to an underestimation of their expression.

It is crucial to apply appropriate filtering and normalization methods to distinguish between biological signal and technical noise.

Q4: What are the best practices for filtering low-expression genes in this dataset?

A4: Filtering out genes with very low counts is a standard practice in RNA-seq analysis to improve the reliability of differential expression results. Here are some common approaches:

- **Counts-Per-Million (CPM) Threshold:** A widely used method is to keep genes that have a CPM value above a certain threshold (e.g., 0.5 or 1) in a minimum number of samples. The `filterByExpr` function in the edgeR R package provides an automated way to do this.
- **Raw Count Threshold:** A simpler method is to remove genes that do not have a raw count above a certain number (e.g., 5 or 10) in at least a specified number of samples.

- **Variance-Based Filtering:** This method removes genes with low variance across samples, as they are less likely to be differentially expressed.

The choice of filtering strategy can impact the outcome of differential gene expression analysis, so it is important to be consistent and transparent about the method used.

Q5: Some of our target genes, expected to be involved in antibiotic resistance, show low expression. Does this mean they are not important?

A5: Not necessarily. Genes with low expression can still have significant biological roles. For instance, even a small number of transcripts for a potent enzyme or a key regulatory protein can have a substantial physiological impact. In the context of the GSE190119 dataset, the YhaK mutant might show reduced, but not completely abolished, expression of certain efflux pump genes. The biological significance of such changes should be validated using more sensitive methods like quantitative PCR (qPCR).

Troubleshooting Guides

Issue 1: Inconsistent results for low-expression genes between biological replicates.

- **Possible Cause:** High stochastic variability is common for low-abundance transcripts. Pipetting errors or minor variations in sample handling can also be magnified.
- **Troubleshooting Steps:**
 - **Assess Data Quality:** Use tools like FastQC to check the quality of your raw sequencing reads.
 - **Examine PCA Plots:** Principal Component Analysis (PCA) can help visualize the overall similarity between your replicates. Outlier samples may need to be removed.
 - **Increase Sequencing Depth:** If feasible, deeper sequencing can improve the detection and quantification of low-expression genes.
 - **Validation with qPCR:** Use qPCR to confirm the expression of key low-expression genes. The higher sensitivity of qPCR can provide more reliable quantification for these targets.

Issue 2: Difficulty in validating low-expression genes with qPCR.

- Possible Cause: The expression level might be at or below the limit of detection for your qPCR assay. Primer efficiency and RNA quality are also critical factors.
- Troubleshooting Steps:
 - Optimize qPCR Assay:
 - Primer Design: Design multiple primer pairs for your target gene and validate their efficiency through a standard curve analysis. Ensure primers do not form dimers.
 - Template Amount: Increase the amount of cDNA template in your qPCR reaction.
 - Check RNA Quality: Ensure your RNA is intact and free of contaminants. An OD 260/280 ratio of ~2.0 and an OD 260/230 ratio of 2.0-2.2 are desirable.
 - Use a Pre-amplification Step: For very low-abundance targets, a pre-amplification step can increase the amount of cDNA before qPCR.
 - Select Stable Reference Genes: Use validated reference genes for *A. baumannii* for accurate normalization. Studies have shown that *rpoB*, *rpoD*, and *fabD* are stable reference genes in this organism.

Quantitative Data Summary

The following tables provide representative (simulated) data for differential gene expression analysis between the wild-type and YhaK mutant strains from the GSE190119 dataset.

Table 1: Representative Normalized Read Counts for Selected Genes

Gene ID	Gene Product	Wild-Type (Avg. Counts)	YhaK Mutant (Avg. Counts)
ABC_transporter_1	ABC transporter ATP-binding protein	150.5	65.2
MATE_efflux_pump_1	Multidrug and toxic compound extrusion protein	89.3	32.1
adeB	RND efflux pump subunit	250.8	245.3
low_expr_regulator	Hypothetical regulatory protein	8.2	3.1
housekeeping_gene_1	Ribosomal protein	5432.1	5489.7

Table 2: Differential Expression Analysis of Low-Expression Genes

Gene ID	log2(Fold Change)	p-value	Adjusted p-value (FDR)	Status
ABC_transporter_1	-1.21	0.001	0.005	Downregulated
MATE_efflux_pump_1	-1.48	0.0005	0.003	Downregulated
adeB	-0.03	0.85	0.92	Not Significant
low_expr_regulator	-1.40	0.04	0.08	Downregulated (low confidence)
housekeeping_gene_1	0.02	0.95	0.98	Not Significant

Experimental Protocols

Detailed Methodology for Validation of Low-Expression Genes using qPCR

This protocol outlines the steps for validating the differential expression of low-abundance transcripts identified in the GSE190119 dataset.

1. RNA Isolation and Quality Control:

- Isolate total RNA from *A. baumannii* wild-type and YhaK mutant strains cultured under the same conditions as the original study (human serum with antibiotic treatment).
- Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
- Assess RNA quality and concentration using a spectrophotometer (e.g., NanoDrop) and verify integrity via gel electrophoresis or a bioanalyzer.

2. cDNA Synthesis:

- Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with a mix of random hexamers and oligo(dT) primers.
- Include a no-reverse transcriptase (-RT) control for each RNA sample to check for genomic DNA contamination in the subsequent qPCR step.

3. qPCR Primer Design and Validation:

- Design primers for your target genes and for validated reference genes (*rpoB*, *rpoD*, *fabD*). Aim for amplicons of 70-150 bp.
- Validate primer efficiency by performing a standard curve analysis with a serial dilution of pooled cDNA. The efficiency should be between 90% and 110%.
- Run a melt curve analysis after the qPCR to ensure primer specificity and the absence of primer-dimers.

4. qPCR Reaction Setup:

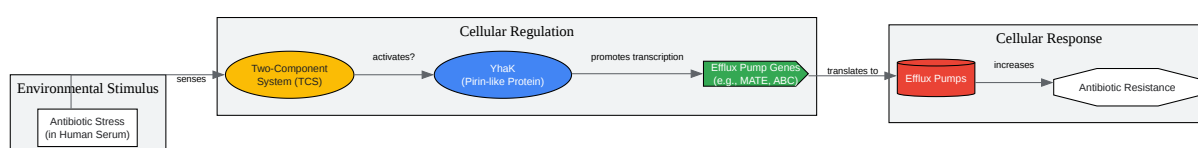
- Prepare a master mix for each primer set containing SYBR Green master mix, forward and reverse primers, and nuclease-free water.
- Aliquot the master mix into qPCR plates.
- Add an equal amount of diluted cDNA (and -RT controls and no-template controls) to the respective wells.
- Run the qPCR on a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

5. Data Analysis:

- Determine the quantification cycle (Cq) for each reaction.
- Calculate the relative expression of the target genes using the $\Delta\Delta Cq$ method, normalizing to the geometric mean of the reference genes.

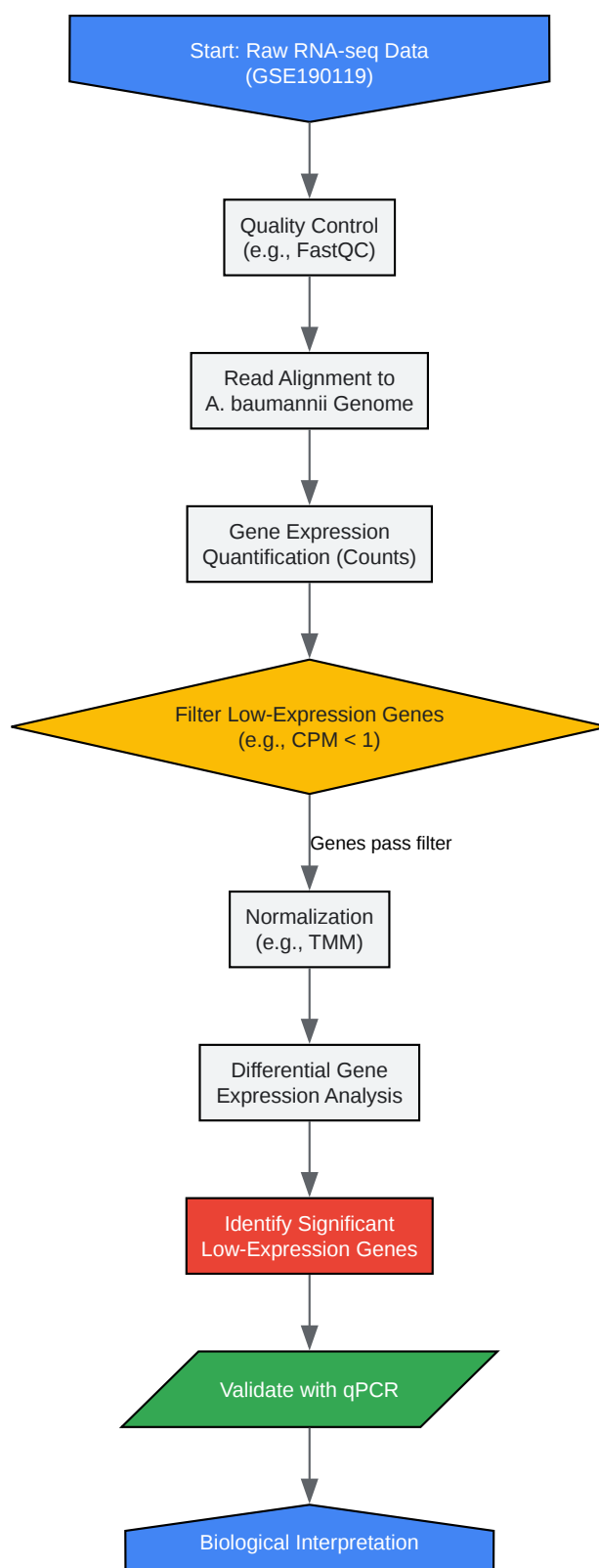
Visualizations

Signaling Pathways and Workflows



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Caption: Conceptual signaling pathway of YhaK-mediated antibiotic resistance in *A. baumannii*.



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Caption: Workflow for the analysis and validation of low-expression genes from RNA-seq data.

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References

- 1. researchgate.net [researchgate.net]
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